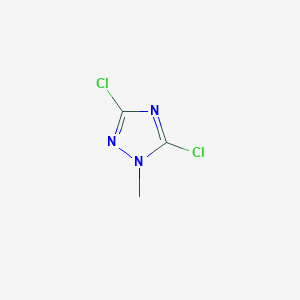
2-Fluoro-4-(thiophen-3-yl)benzaldehyde
Descripción general
Descripción
“2-Fluoro-4-(thiophen-3-yl)benzaldehyde” is a chemical compound with the molecular formula C11H7FOS . It has a molecular weight of 206.24 . This compound is in powder form and has a melting point of 73-74°C .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(thiophen-3-yl)benzaldehyde” is defined by its InChI code: 1S/C11H7FOS/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-7H . This code provides a unique identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Fluoro-4-(thiophen-3-yl)benzaldehyde” is a powder with a melting point of 73-74°C . It has a molecular weight of 206.24 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Radiopharmaceutical Design
Thiophenes, including structures related to 2-Fluoro-4-(thiophen-3-yl)benzaldehyde, have been explored for potential applications in radiopharmaceutical chemistry. The substitution of a thiophene ring for a benzene ring has been applied to the synthesis of radiolabeled compounds, demonstrating equivalent in vivo brain distributions in mice, suggesting the successful use of thiophene as a bio-isostere (Kilbourn, 1989).
Organic Light Emitting Diodes (OLEDs) and Sensing Applications
Linear thiophene-containing π-conjugated aldehydes have shown aggregation-induced emission (AIE) properties. These materials, related to 2-Fluoro-4-(thiophen-3-yl)benzaldehyde, form amorphous aggregates that exhibit distinct AIE behavior, potentially useful for the development of solid red luminophors for OLEDs and sensors (Guo et al., 2015).
Fluorescence Quenching and Aniline Sensing
Novel thiophene substituted 1,3,4-oxadiazole derivatives have been studied for fluorescence quenching by aniline, indicating potential applications as aniline sensors. These studies suggest the relevance of thiophene derivatives in developing fluorescence-based sensors for detecting specific chemicals or pollutants (Naik et al., 2018).
Organic Synthesis and Material Science
The synthesis and characterization of various thiophene derivatives, including those related to 2-Fluoro-4-(thiophen-3-yl)benzaldehyde, have contributed to material science and organic synthesis. These derivatives have been explored for their potential in creating new materials with unique properties, such as enhanced electronic or photophysical characteristics (Mikami et al., 2019).
Propiedades
IUPAC Name |
2-fluoro-4-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDYBRQRGGUALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(thiophen-3-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)

![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)


![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)



![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)
